molecular formula C28H21F4NO7 B8181738 Galicaftor (ABBV-2222)

Galicaftor (ABBV-2222)

Numéro de catalogue B8181738
Poids moléculaire: 559.5 g/mol
Clé InChI: QVDYQHXNAQHIKH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Galicaftor (ABBV-2222) is a useful research compound. Its molecular formula is C28H21F4NO7 and its molecular weight is 559.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Galicaftor (ABBV-2222) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Galicaftor (ABBV-2222) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Development and Synthesis : ABBV-2222, also known as galicaftor, is identified as an advanced drug candidate for cystic fibrosis. Its development involved significant contributions from Centralized Organic Synthesis (COS) (Voight, Greszler & Kym, 2021).

  • Synergistic Effects with Other Drugs : Research shows that GLPG/ABBV-2737, a novel class of corrector, exhibits functional synergy with other CFTR modulators, including ABBV-2222. This synergy suggests potential improvements in therapies for patients with the F508del mutation, a common mutation in cystic fibrosis patients (de Wilde et al., 2019).

  • Efficacy in Cystic Fibrosis Treatment : Combinations of ABBV/GLPG-2222 with other CFTR modulators showed increased efficacy in treating cystic fibrosis in intestinal organoids. This finding suggests its potential utility in managing cystic fibrosis more effectively (de Poel et al., 2021).

  • ABBV-2222 as a CFTR Corrector : Another study highlights ABBV-2222 as a CFTR corrector candidate, specifically for the treatment of cystic fibrosis. This study emphasizes its role in the therapeutic landscape of cystic fibrosis (Greszler, Shelat & Voight, 2019).

Propriétés

IUPAC Name

4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21F4NO7/c29-26(30)37-17-6-7-18-19(13-21(38-22(18)12-17)14-1-3-15(4-2-14)24(34)35)33-25(36)27(9-10-27)16-5-8-20-23(11-16)40-28(31,32)39-20/h1-8,11-12,19,21,26H,9-10,13H2,(H,33,36)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDYQHXNAQHIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21F4NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galicaftor (ABBV-2222)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Galicaftor (ABBV-2222)
Reactant of Route 2
Galicaftor (ABBV-2222)
Reactant of Route 3
Galicaftor (ABBV-2222)
Reactant of Route 4
Galicaftor (ABBV-2222)
Reactant of Route 5
Galicaftor (ABBV-2222)
Reactant of Route 6
Galicaftor (ABBV-2222)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.